molecular formula C19H26N2O2 B11385894 4-tert-butyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide

4-tert-butyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide

Cat. No.: B11385894
M. Wt: 314.4 g/mol
InChI Key: SUHSXEWFJBGEPW-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the benzamide is reacted with furan in the presence of a Lewis acid catalyst.

    Dimethylamino Group Addition: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzamide is replaced by a dimethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzamide group can be reduced to form amines or other reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-tert-butyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(3,4-dimethoxyphenethyl)benzamide: Similar structure but with methoxy groups instead of the furan ring.

    N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: Similar structure but with a thiazole ring and a fluorine atom.

Uniqueness

4-tert-butyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide is unique due to the presence of the furan ring and the dimethylamino group, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

4-tert-butyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H26N2O2/c1-19(2,3)15-10-8-14(9-11-15)18(22)20-13-16(21(4)5)17-7-6-12-23-17/h6-12,16H,13H2,1-5H3,(H,20,22)

InChI Key

SUHSXEWFJBGEPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N(C)C

Origin of Product

United States

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